molecular formula C9H19Br2N3 B7955767 1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide

1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide

Cat. No.: B7955767
M. Wt: 329.08 g/mol
InChI Key: DJGOKJQNUZMFEN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide is a chemical compound with the molecular formula C₈H₁₄Br₂N₂ It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1H-Pyrazole-4-ethanamine, n,1,3,5-tetramethyl-, dihydrobromide is similar to other pyrazole derivatives, such as 1H-pyrazole-3-ethanamine and 1H-pyrazole-4-carboxylic acid. its unique structural features, such as the presence of multiple methyl groups and the dihydrobromide salt form, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

  • 1H-pyrazole-3-ethanamine

  • 1H-pyrazole-4-carboxylic acid

  • 1H-pyrazole-5-ethanamine

  • 1H-pyrazole-3-carboxylic acid

Properties

IUPAC Name

N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2BrH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOKJQNUZMFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCNC.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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